molecular formula C13H14ClNO2 B2783472 2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride CAS No. 79823-93-1

2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride

Cat. No.: B2783472
CAS No.: 79823-93-1
M. Wt: 251.71
InChI Key: MLUKKFGJBCSRBV-UHFFFAOYSA-N
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Description

2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride is a chemical compound with the molecular formula C13H13NO2·HCl. It is known for its unique structure, which includes a naphthalene ring attached to an amino acetic acid moiety. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride typically involves the reaction of naphthalene-1-methylamine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-((Naphthalen-1-ylmethyl)amino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a naphthalene ring and an amino acetic acid moiety. This structure imparts distinctive chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

2-(naphthalen-1-ylmethylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c15-13(16)9-14-8-11-6-3-5-10-4-1-2-7-12(10)11;/h1-7,14H,8-9H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUKKFGJBCSRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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